molecular formula C17H14BrN3O4S B2840355 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886918-47-4

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2840355
CAS RN: 886918-47-4
M. Wt: 436.28
InChI Key: YFCJXODLGROPEP-UHFFFAOYSA-N
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Description

“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a bromophenyl group, an ethylsulfonyl group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core oxadiazole ring, followed by various substitution reactions to introduce the bromophenyl, ethylsulfonyl, and benzamide groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. The bromophenyl group is a phenyl ring with a bromine atom attached, and the ethylsulfonyl and benzamide groups are both attached to the oxadiazole ring .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Biological Activities and Synthesis

1,3,4-Oxadiazole derivatives are recognized for their broad spectrum of biological activities, prompting research into their synthesis and potential applications in medical science. The focus has been on synthesizing N-substituted derivatives and evaluating their biological activities, particularly as antibacterial and anticancer agents. For example, the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased these compounds' moderate to significant activity against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).

Anticancer Evaluation

The design and synthesis of related compounds, such as substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been explored for anticancer activities. These studies have demonstrated moderate to excellent efficacy against various cancer cell lines, providing a basis for further investigation into therapeutic applications (B. Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

Research into N-substituted benzamide derivatives has also revealed potential applications in cardiac electrophysiology, indicating the versatility of these compounds in medical research. For instance, some derivatives exhibited comparable potency to known class III agents in in vitro assays, suggesting their potential in treating arrhythmias (T. K. Morgan et al., 1990).

Crystal Structure and Biological Studies

The synthesis and structural analysis of 1,3,4-oxadiazole derivatives have provided insights into their interactions with biological molecules, aiding in the design of more effective therapeutic agents. Studies involving crystal structure, Hirshfeld surfaces, and biological evaluations against bacterial strains have shown that these compounds exhibit promising antibacterial and antioxidant activities (Subbulakshmi N. Karanth et al., 2019).

Anti-Inflammatory and Anticancer Agents

The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides has been explored for their anti-inflammatory and anticancer properties, highlighting the potential for developing new treatments based on these compounds (Madhavi Gangapuram & K. Redda, 2009).

Safety and Hazards

As with any chemical compound, handling “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)14-5-3-4-12(10-14)15(22)19-17-21-20-16(25-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCJXODLGROPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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